molecular formula C7H12IN3 B13174944 [(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine

[(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine

Cat. No.: B13174944
M. Wt: 265.09 g/mol
InChI Key: BMFXMPXAFWKQBP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines in the presence of iodine as a catalyst . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as Selectfluor to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms could be potential methods for industrial production.

Chemical Reactions Analysis

Types of Reactions

[(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation reactions can produce pyrazole N-oxides.

Scientific Research Applications

[(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and dimethylamine group play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine is unique due to the presence of both an iodine atom and a dimethylamine group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H12IN3

Molecular Weight

265.09 g/mol

IUPAC Name

1-(4-iodo-2-methylpyrazol-3-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C7H12IN3/c1-10(2)5-7-6(8)4-9-11(7)3/h4H,5H2,1-3H3

InChI Key

BMFXMPXAFWKQBP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)I)CN(C)C

Origin of Product

United States

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